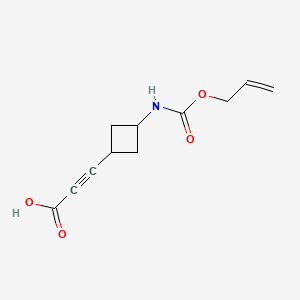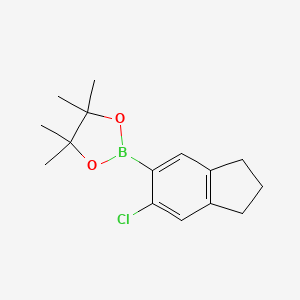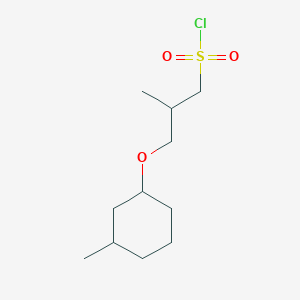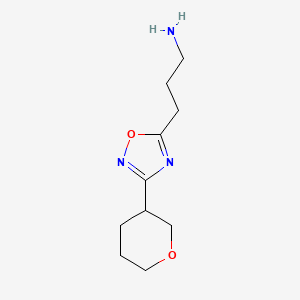
rel-3-((1S,3s)-3-(((allyloxy)carbonyl)amino)cyclobutyl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is a complex organic compound with a unique structure that includes a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the alkyne group, and the attachment of the prop-2-en-1-yloxycarbonyl group. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Alkyne Group Introduction: The alkyne group can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Attachment of Prop-2-en-1-yloxycarbonyl Group: This step may involve esterification or carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the alkyne or cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
科学的研究の応用
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
作用機序
The mechanism of action of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules. The cyclobutyl ring and prop-2-en-1-yloxycarbonyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins.
Phenylboronic Pinacol Esters: These compounds are used in organic synthesis and drug design but are less stable in water.
Uniqueness
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is unique due to its combination of a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group. This structure provides a versatile platform for various chemical reactions and biological applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
3-[3-(prop-2-enoxycarbonylamino)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-5-16-11(15)12-9-6-8(7-9)3-4-10(13)14/h2,8-9H,1,5-7H2,(H,12,15)(H,13,14) |
InChIキー |
IALHZADMTRIMHJ-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)NC1CC(C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)





![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)


![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)



